molecular formula C10H17NO5 B2933596 Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate CAS No. 2411194-43-7

Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate

Cat. No.: B2933596
CAS No.: 2411194-43-7
M. Wt: 231.248
InChI Key: QZMBKIDSHLSESH-UHFFFAOYSA-N
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Description

Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate is a carbamate-protected oxolane derivative with a hydroxymethyl substituent at position 4 and a ketone group at position 2 of the tetrahydrofuran (oxolane) ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry due to its reactive functional groups. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for amines, enabling selective derivatization in multi-step syntheses . Key identifiers include CAS number 2174007-89-5 (PBWW030), as listed in PharmaBlock’s catalogue .

Properties

IUPAC Name

tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7-6(4-12)5-15-8(7)13/h6-7,12H,4-5H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMBKIDSHLSESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C(COC1=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxolane derivative. One common method involves the use of tert-butyl carbamate and 4-(hydroxymethyl)-2-oxooxolane in the presence of a suitable catalyst and solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial synthesis often employs optimized reaction conditions and advanced purification techniques to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the oxo group can produce hydroxyl derivatives .

Scientific Research Applications

Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The hydroxymethyl and carbamate groups play crucial roles in its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Functional Groups Molecular Formula (if available) CAS Number Key Applications/Properties
Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate (Target Compound) 4-hydroxymethyl, 2-oxo, Boc-protected amine - 2174007-89-5 Building block for drug synthesis; enhanced hydrophilicity due to -CH2OH
(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate 5-oxo, Boc-protected amine, stereospecific (S-configuration) C9H15NO4 - Chiral intermediate in asymmetric synthesis; γ-butyrolactone derivative
tert-Butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate 1-oxo, oxolan-2-yl, Boc-protected amine C12H21NO4 2243515-64-0 Ketone-containing intermediate; potential for cross-coupling reactions
tert-Butyl N-(4-aminooxolan-3-yl)carbamate 4-amino, Boc-protected amine C9H18N2O3 2305080-35-5 Basic amine functionality; used in peptide mimetics or nucleoside analogs

Key Differences and Implications

Functional Group Diversity: The target compound’s hydroxymethyl group (4-CH2OH) increases hydrophilicity compared to the 5-oxo group in the γ-butyrolactone derivative . This enhances solubility in polar solvents, critical for aqueous-phase reactions. The 4-amino derivative (CAS 2305080-35-5) exhibits basicity due to its free -NH2 group, making it suitable for pH-dependent reactions or as a nucleophile .

The target compound’s stereochemical data is unspecified in available sources.

Reactivity Profiles: The 2-oxo group in the target compound may participate in keto-enol tautomerism or serve as a hydrogen-bond acceptor, influencing crystallinity and intermolecular interactions . The 1-oxo derivative (CAS 2243515-64-0) contains a linear ketone chain, offering distinct reactivity in aldol condensations or reductive aminations .

Synthetic Utility :

  • Boc-protected compounds (e.g., target, CAS 2174007-89-5 and 2305080-35-5) are widely used in solid-phase peptide synthesis (SPPS) and fragment-based drug design due to their stability under basic conditions .

Biological Activity

Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate is a synthetic compound with potential applications in medicinal chemistry. It is categorized as a carbamate, which are known for their biological activities, particularly in enzyme inhibition and as prodrugs. This article delves into the biological activity of this compound, synthesizing findings from various studies and sources.

Molecular Characteristics:

  • Molecular Formula: C11H21NO4
  • Molecular Weight: 231.248 g/mol
  • CAS Number: 2411194-43-7

The compound features a tert-butyl group attached to a carbamate moiety and a hydroxymethyl-substituted oxolane ring, contributing to its unique properties and biological activity.

The biological activity of tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate is primarily attributed to its interactions with specific enzymes and receptors. The hydroxymethyl group enhances the compound's solubility and bioavailability, while the oxolane ring provides structural stability essential for binding interactions. Research indicates that compounds with similar structures often exhibit significant enzyme inhibition properties, suggesting potential therapeutic applications in areas such as pain management and neurological disorders .

Enzyme Inhibition

Carbamates are known for their ability to inhibit enzymes, which can lead to therapeutic effects. Studies have shown that similar compounds can modulate enzyme activities crucial in various biochemical pathways. For instance, the inhibition of acetylcholinesterase by carbamates is well-documented, which can be beneficial in treating conditions like Alzheimer's disease .

Case Studies

  • Alzheimer's Disease Research :
    • A study highlighted the role of carbamates in modulating γ-secretase activity, an enzyme linked to Alzheimer’s pathogenesis. The interaction of compounds similar to tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate with γ-secretase suggests potential pathways for therapeutic intervention .
  • Pain Management :
    • Another investigation focused on the analgesic properties of carbamates, demonstrating that certain structural features enhance pain relief efficacy. The unique oxolane structure may play a role in this activity, warranting further exploration of tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate in pain management applications .

Synthesis Methods

The synthesis of tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate typically involves several key steps, including:

  • Formation of the oxolane ring.
  • Introduction of the hydroxymethyl group.
  • Attachment of the tert-butyl carbamate moiety.

Controlled reaction conditions are critical to ensure optimal yields and minimize side reactions .

Stability Profile

Research indicates that this compound maintains structural integrity across a range of temperatures and pH levels commonly encountered in laboratory settings. This stability enhances its viability for pharmaceutical applications .

Data Table: Biological Activity Summary

Activity Type Description Source
Enzyme InhibitionModulates γ-secretase activity; potential for Alzheimer's treatment
Pain ManagementExhibits analgesic properties; structural features enhance efficacy
StabilityMaintains integrity across various temperatures and pH levels

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